molecular formula C12H10INO3 B13940450 Methyl 3-iodo-8-methoxyquinoline-6-carboxylate

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate

Cat. No.: B13940450
M. Wt: 343.12 g/mol
InChI Key: JTJNLACVHLKMPS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-8-methoxyquinoline-6-carboxylate typically involves the iodination of methyl 3-methoxyquinoline-6-carboxylate. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-iodo-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxyquinoline-6-carboxylate
  • Methyl 3-chloro-8-methoxyquinoline-6-carboxylate
  • Methyl 3-bromo-8-methoxyquinoline-6-carboxylate

Uniqueness

Methyl 3-iodo-8-methoxyquinoline-6-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10INO3

Molecular Weight

343.12 g/mol

IUPAC Name

methyl 3-iodo-8-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H10INO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3

InChI Key

JTJNLACVHLKMPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)I

Origin of Product

United States

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